[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13475375
Molecular Formula: C12H23N3O3
Molecular Weight: 257.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H23N3O3 |
|---|---|
| Molecular Weight | 257.33 g/mol |
| IUPAC Name | tert-butyl N-[[(2S)-1-(2-aminoacetyl)pyrrolidin-2-yl]methyl]carbamate |
| Standard InChI | InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)14-8-9-5-4-6-15(9)10(16)7-13/h9H,4-8,13H2,1-3H3,(H,14,17)/t9-/m0/s1 |
| Standard InChI Key | BKNUTUVIHLYLBM-VIFPVBQESA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)NC[C@@H]1CCCN1C(=O)CN |
| SMILES | CC(C)(C)OC(=O)NCC1CCCN1C(=O)CN |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1CCCN1C(=O)CN |
Introduction
Structural and Molecular Analysis
Molecular Architecture
The compound features a pyrrolidine ring (a five-membered nitrogen-containing heterocycle) with an (S)-configuration at the chiral center. The amino-acetyl group (-NH-CO-CH2-) is attached to the nitrogen of the pyrrolidine, while the carbamic acid tert-butyl ester (-OC(O)NH-C(CH3)3) is linked via a methylene bridge to the pyrrolidine’s second carbon.
Key Structural Features:
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Molecular Formula: C12H23N3O3
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Molecular Weight: 257.33 g/mol
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IUPAC Name: tert-butyl N-[[(2S)-1-(2-aminoacetyl)pyrrolidin-2-yl]methyl]carbamate
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Stereochemistry: The (S)-configuration at the pyrrolidine’s second carbon ensures enantiomeric specificity, critical for biological activity.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C12H23N3O3 |
| Molecular Weight | 257.33 g/mol |
| CAS Number | Not explicitly listed |
| XLogP3-AA | Estimated 1.2 (lipophilicity) |
| Hydrogen Bond Donors | 3 (two NH, one NH2) |
| Hydrogen Bond Acceptors | 4 (three O, one N) |
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis involves multi-step organic reactions, often starting from enantiomerically pure pyrrolidine precursors. A typical pathway includes:
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Pyrrolidine Functionalization: Introduction of the amino-acetyl group via nucleophilic acyl substitution.
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Carbamate Formation: Coupling the pyrrolidine intermediate with tert-butyl carbamate using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in tetrahydrofuran (THF) .
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Purification: Chromatographic techniques (e.g., silica gel) to isolate the (S)-enantiomer .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | EDC, HOBt, THF, 16h, RT | 85% |
| 2 | tert-Butyl carbamate, DCM, 0°C, 2h | 78% |
| 3 | Column chromatography (EtOAc/hexane) | 95% |
Stereochemical Control
The (S)-configuration is achieved using chiral auxiliaries or asymmetric catalysis. For example, (R)-2-N-BOC-aminomethylpyrrolidine derivatives are resolved via kinetic resolution or enzymatic methods .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, THF) but poorly soluble in water .
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Stability: Stable under inert conditions but hydrolyzes in acidic/basic environments, releasing tert-butanol and CO2 .
Table 3: Stability Profile
| Condition | Degradation Rate | Products Formed |
|---|---|---|
| pH 2 (HCl) | 90% in 24h | tert-Butanol, CO2, amine |
| pH 7 (H2O) | <5% in 24h | No degradation |
| pH 12 (NaOH) | 70% in 24h | tert-Butanol, CO2, amine |
Biological Activity and Mechanisms
Enzyme Inhibition
The amino-acetyl group facilitates hydrogen bonding with enzymatic active sites. Analogous compounds inhibit proteases (e.g., HIV-1 protease) and kinases by mimicking peptide substrates.
Neuroprotective Effects
Pyrrolidine derivatives exhibit affinity for NMDA receptors, reducing glutamate-induced excitotoxicity in neuronal cells .
Table 4: In Vitro Activity Data (Analog Compounds)
| Target | IC50 (μM) | Assay Type |
|---|---|---|
| HIV-1 Protease | 0.45 | Fluorescent substrate |
| NMDA Receptor | 12.3 | Calcium flux |
| CDK2 Kinase | 8.9 | Radioactive ATP |
Applications in Drug Development
Intermediate in Peptidomimetics
The compound’s rigid pyrrolidine scaffold and tert-butyl carbamate (a common protecting group) make it ideal for synthesizing peptidomimetics. For example, it is used in HIV protease inhibitors and kinase-targeted anticancer agents .
Proteomics Research
As a building block for activity-based probes (ABPs), it labels active sites of proteases in complex biological samples.
| Parameter | Value |
|---|---|
| GHS Classification | Acute Tox. 4, Eye Irrit. 2A |
| Storage | -20°C, inert atmosphere |
| Handling | Use nitrile gloves, goggles |
Comparative Analysis with Structural Analogs
Chloroacetyl Derivative
Replacing the amino group with chlorine [(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester enhances electrophilicity, enabling covalent binding to cysteine residues.
Cyclopropyl Analogs
Introducing a cyclopropyl group (e.g., [(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester) increases metabolic stability by reducing oxidative degradation .
Table 6: Analog Comparison
| Compound | Bioactivity (IC50) | Metabolic Stability (t1/2) |
|---|---|---|
| Amino-acetyl derivative (this compound) | 8.9 μM (CDK2) | 2.1h (human liver microsomes) |
| Chloroacetyl analog | 0.45 μM (HIV-1 PR) | 0.8h |
| Cyclopropyl analog | 15.2 μM (NMDA) | 6.5h |
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